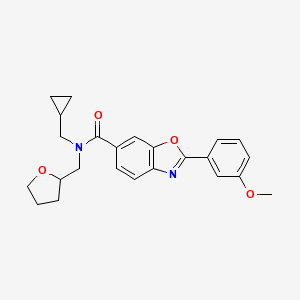![molecular formula C20H23N7O B6085420 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole and pyrazole rings are known for their biological activities, making this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrazole ring can be formed by the reaction of hydrazine with 1,3-diketones .
The final step involves the coupling of the benzimidazole and pyrazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, potentially affecting the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes involving benzimidazole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The benzimidazole and pyrazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. These interactions may involve hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial, anticancer, and antiviral activities.
Pyrazole derivatives: Used in anti-inflammatory, analgesic, and antipyretic drugs.
Uniqueness
The uniqueness of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide lies in its combined structure, which may offer synergistic effects not seen in individual benzimidazole or pyrazole derivatives. This combination could lead to enhanced biological activity and specificity.
Properties
IUPAC Name |
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-14(8-11-26-10-5-9-21-26)22-20(28)18-12-16(24-25-18)13-27-15(2)23-17-6-3-4-7-19(17)27/h3-7,9-10,12,14H,8,11,13H2,1-2H3,(H,22,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTOBUGCOFIGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)NC(C)CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]butanoate](/img/structure/B6085339.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)

![2-amino-4-(4-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B6085356.png)

![2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6085380.png)
![7-cyclopropyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085381.png)
![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6085387.png)
![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6085389.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6085396.png)
![methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B6085415.png)

![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B6085421.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B6085428.png)
